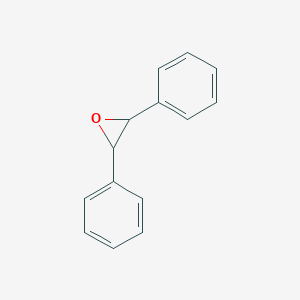

Stilbene oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-diphenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCJQKUWGAZPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20937561 | |

| Record name | 2,3-Diphenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [Aldrich MSDS] | |

| Record name | trans-Stilbene oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17619-97-5, 1689-71-0, 1439-07-2 | |

| Record name | Stilbene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17619-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stilbene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017619975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilbene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane,3-diphenyl-, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diphenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-α,α-epoxydibenzyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Stilbene Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the core synthesis mechanisms for stilbene oxide, a crucial molecular scaffold in medicinal chemistry and materials science. This document outlines the predominant synthetic routes, their underlying mechanisms, detailed experimental protocols, and comparative quantitative data to assist researchers in selecting and optimizing their synthetic strategies.

Epoxidation of Stilbenes with Peroxy Acids (Prilezhaev Reaction)

The Prilezhaev reaction, first reported by Nikolai Prilezhaev in 1909, is a widely utilized and reliable method for the synthesis of epoxides from alkenes using a peroxy acid.[1][2] This electrophilic addition is a stereospecific concerted reaction where the stereochemistry of the starting alkene is retained in the resulting epoxide.[1][2][3] For instance, trans-stilbene will yield trans-stilbene oxide, while cis-stilbene will produce cis-stilbene oxide.[1]

The reaction proceeds via a "butterfly mechanism," where the peroxy acid is believed to adopt a conformation with an intramolecular hydrogen bond.[1] The alkene's π-bond acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid.[3] This concerted process involves the simultaneous transfer of a proton and the cleavage of the weak oxygen-oxygen bond, resulting in the formation of the epoxide and a carboxylic acid byproduct.[3]

Commonly used peroxy acids for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and peroxymonophosphoric acid.[1][4] m-CPBA is often favored in laboratory settings due to its relative safety and good solubility in many organic solvents.[1][2]

Reaction Mechanism: The "Butterfly" Transition State

The accepted mechanism for the Prilezhaev reaction involves a concerted, single-step process.

Caption: Prilezhaev "Butterfly" Mechanism.

Experimental Protocols

1.2.1. Synthesis of trans-Stilbene Oxide using Peracetic Acid [5]

-

Materials: trans-stilbene, methylene chloride, peracetic acid in acetic acid, sodium acetate trihydrate, 10% aqueous sodium carbonate, magnesium sulfate, methanol, hexane.

-

Procedure:

-

A solution of 54 g (0.3 mole) of trans-stilbene in 450 ml of methylene chloride is prepared in a 1-l. three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

-

The solution is cooled to 20°C with an ice bath.

-

A solution of peracetic acid (0.425 mole) in acetic acid containing 5 g of sodium acetate trihydrate is added dropwise with stirring over 15 minutes.

-

The reaction mixture is stirred for 15 hours, maintaining the temperature below 35°C.

-

The contents of the flask are poured into 500 ml of water, and the organic layer is separated.

-

The organic layer is washed with two 100-ml portions of 10% aqueous sodium carbonate and then with two 100-ml portions of water.

-

The organic layer is dried over magnesium sulfate, and the methylene chloride is removed by distillation.

-

The residual solid is recrystallized from methanol to yield crude trans-stilbene oxide. A second recrystallization from hexane can be performed for further purification.

-

1.2.2. Synthesis of trans-Stilbene Oxide using Dimethyldioxirane (DMDO) [6]

-

Materials: trans-stilbene, acetone, dimethyldioxirane (DMDO) in acetone, methylene chloride, anhydrous sodium sulfate.

-

Procedure:

-

To a magnetically stirred solution of trans-stilbene (0.724 g, 4.02 mmol) in 5 mL of acetone in a 125-mL stoppered Erlenmeyer flask, a solution of DMDO in acetone (0.062 M, 66 mL, 4.09 mmol) is added at room temperature (approximately 20°C).

-

The reaction progress is monitored by GLC analysis, with the conversion of trans-stilbene to the oxide typically taking 6 hours.

-

The excess acetone is removed on a rotary evaporator to afford a white crystalline solid.

-

The solid is dissolved in CH2Cl2 (30 mL) and dried over anhydrous Na2SO4.

-

The drying agent is removed by filtration and washed with CH2Cl2.

-

The solution is concentrated on a rotary evaporator, and the remaining solvent is removed to yield an analytically pure sample of the oxide.

-

Quantitative Data

| Reaction | Oxidant | Substrate | Yield | Reference |

| Epoxidation with Peracetic Acid | Peracetic Acid | trans-Stilbene | 78-83% | [5] |

| Epoxidation with DMDO | DMDO | trans-Stilbene | 100% | [6] |

| Epoxidation with Peroxymonophosphoric Acid | H3PO5 | trans-Stilbene | 74% | [4] |

| Epoxidation with tert-Butyl Hydroperoxide | t-BuOOH | cis-Stilbene | 0.8% (cis-oxide), 13.5% (trans-oxide) | [4] |

Asymmetric Epoxidation of Stilbenes

The development of enantioselective epoxidation methods has been a significant focus in synthetic chemistry, enabling the synthesis of chiral epoxides which are valuable building blocks for pharmaceuticals.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a renowned method for the enantioselective epoxidation of unfunctionalized alkenes.[7] This reaction utilizes a chiral manganese(III)-salen complex as a catalyst in conjunction with a stoichiometric oxidant such as iodosylbenzene (PhIO) or sodium hypochlorite (NaOCl).[7][8] The C2 symmetry of the salen-like ligand is crucial for inducing stereoselectivity.[7]

The mechanism of the Jacobsen-Katsuki epoxidation is still a subject of debate, with evidence supporting both a concerted "side-on" approach and a stepwise radical mechanism.[7][9] In the proposed catalytic cycle, the Mn(III) catalyst is oxidized to a high-valent Mn(V)-oxo species, which then acts as the oxygen atom transfer agent.[8]

Caption: Jacobsen-Katsuki Epoxidation Workflow.

Quantitative Data for Asymmetric Epoxidation

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

| Chiral Mn-salen complex immobilized in Mn-exchanged Al-MCM-41 (Homogeneous) | (Z)-Stilbene | 77.5% ee | [10][11] |

| Chiral Mn-salen complex immobilized in Mn-exchanged Al-MCM-41 (Heterogeneous) | (Z)-Stilbene | 70% ee | [10][11] |

| Mn–porphyrin complex covalently bonded to graphene oxide sheets with L-tartrate | trans-Stilbene | 100% ee | [12] |

Darzens Reaction (Glycidic Ester Condensation)

The Darzens reaction, discovered by Auguste Georges Darzens in 1904, is a condensation reaction between a ketone or aldehyde and an α-halo ester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[13][14]

The mechanism involves the deprotonation of the α-halo ester by a base to form a carbanion.[15] This nucleophile then attacks the carbonyl compound in an aldol-like addition. The resulting alkoxide undergoes an intramolecular SN2 reaction, displacing the halide to form the epoxide ring.[13]

References

- 1. Prilezhaev reaction - Wikipedia [en.wikipedia.org]

- 2. Prilezhaev Epoxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. benchchem.com [benchchem.com]

- 4. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. TRANS-STILBENE OXIDE | 1439-07-2 [chemicalbook.com]

- 7. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. web.stanford.edu [web.stanford.edu]

- 10. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 11. Catalytic asymmetric epoxidation of stilbene using a chiral salen complex immobilized in Mn-exchanged Al-MCM-41 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Photocatalytic asymmetric epoxidation of trans-stilbene with manganese–porphyrin/graphene-oxide nanocomposite and molecular oxygen: axial ligand effect - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. Darzens reaction - Wikipedia [en.wikipedia.org]

- 14. Darzens Epoxide Synthesis - Wordpress [reagents.acsgcipr.org]

- 15. Darzens Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Stilbene Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of stilbene oxide, with a focus on its two diastereomers, cis- and trans-stilbene oxide. This compound serves as a crucial intermediate in organic synthesis and as a valuable tool in studying enzymatic processes relevant to drug metabolism.

Core Chemical and Physical Properties

This compound, with the chemical formula C₁₄H₁₂O, is an epoxide derivative of stilbene.[1] It exists as two diastereomers: cis-stilbene oxide and trans-stilbene oxide.[2][3] The physical and chemical properties of these isomers differ significantly due to their distinct stereochemistry.[4] cis-Stilbene oxide is a liquid at room temperature, while trans-stilbene oxide is a white crystalline solid.[2][4] Both are generally soluble in organic solvents like toluene and ethanol but are sparingly soluble in water.[5][6][7]

Table 1: Physical and Chemical Properties of this compound Isomers

| Property | cis-Stilbene Oxide | trans-Stilbene Oxide |

| Molecular Formula | C₁₄H₁₂O[8] | C₁₄H₁₂O[3] |

| Molecular Weight | 196.24 g/mol [8] | 196.24 g/mol [3] |

| Melting Point | 38-40 °C[2] | 65-67 °C[5][9] |

| Boiling Point | 126-132 °C at 4 Torr[2] | 304.5 ± 11.0 °C at 760 mmHg[9] |

| Density | 1.136 ± 0.06 g/cm³ (Predicted)[2] | 1.1 ± 0.1 g/cm³[9] |

| Appearance | Colorless liquid or solid[2] | White to light yellow crystalline powder[5][10] |

| Solubility | Soluble in organic solvents[7] | Soluble in toluene[5][10] |

| CAS Number | 1689-71-0[8] | 1439-07-2[3] |

Table 2: Spectroscopic Data References for this compound

| Spectrum Type | cis-Stilbene Oxide | trans-Stilbene Oxide |

| ¹H NMR | [11][12] | [13] |

| ¹³C NMR | [1] | [14] |

| Mass Spec (GC-MS) | [1] | [1][15] |

| IR Spectra | [1] | [16][17] |

Synthesis of this compound

The most common method for synthesizing this compound is the epoxidation of the corresponding stilbene isomer.[18] Various epoxidizing agents can be employed, with peroxy acids (like peracetic acid) and dimethyldioxirane (DMDO) being frequently used.[18][19] The reaction with trans-stilbene is generally slower than with unconjugated olefins due to the conjugation with the aromatic rings.[18]

Experimental Protocol: Epoxidation of trans-Stilbene with Peracetic Acid[21]

This protocol is adapted from a procedure in Organic Syntheses.

-

Preparation: In a 1-liter three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 54 g (0.3 mole) of trans-stilbene in 450 ml of methylene chloride.

-

Cooling: Cool the solution to 20°C using an ice bath. Once the temperature is reached, remove the ice bath.

-

Addition of Reagent: Prepare a solution of peracetic acid (0.425 mole) in acetic acid containing 5 g of sodium acetate trihydrate. Add this solution dropwise to the stilbene solution over 15 minutes while stirring. The temperature of the reaction mixture will typically rise to 32–35°C after 1-2 hours and then gradually decrease.

-

Reaction Monitoring: The progress of the epoxidation can be monitored by periodically measuring the optical density of the reaction mixture at 295 mμ to check for the disappearance of trans-stilbene.

-

Workup: After the reaction is complete (typically when the trans-stilbene concentration is less than 3% of its initial value), pour the reaction mixture into 500 ml of water. Separate the methylene chloride layer.

-

Extraction and Washing: Wash the organic layer with two 100-ml portions of 10% aqueous sodium carbonate, followed by two 100-ml portions of water.

-

Drying and Isolation: Dry the organic layer over magnesium sulfate. Distill the methylene chloride, removing the final traces under reduced pressure.

-

Recrystallization: Recrystallize the residual solid from methanol (approximately 3 ml per gram of product) to yield crude trans-stilbene oxide. A second recrystallization from hexane can be performed to further purify the product. The expected yield is 46–49 g (78–83%) with a melting point of 68–69°C.[18]

Reactivity: The Ring-Opening of the Epoxide

The reactivity of this compound is dominated by the strain of the three-membered oxirane ring, making it susceptible to ring-opening reactions by various nucleophiles.[6][20] These reactions can proceed via different mechanisms depending on the reaction conditions, primarily whether they are acid- or base-catalyzed.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better leaving group and activating the ring towards nucleophilic attack.[20][21] The reaction proceeds through a mechanism with significant Sₙ1 character. The nucleophile preferentially attacks the more substituted carbon atom, where a positive charge is better stabilized by the adjacent phenyl group. This results in the formation of a carbocation-like transition state.

Base-Catalyzed (Strong Nucleophile) Ring-Opening

In the presence of a strong nucleophile (which is often a strong base), the ring-opening occurs via an Sₙ2 mechanism.[20] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. This reaction does not involve the protonation of the epoxide oxygen.

Relevance in Drug Development and Research

This compound and its derivatives are important substrates in toxicological and pharmacological research. They are frequently used to study the activity of epoxide hydrolases, enzymes that are crucial in the metabolism of xenobiotics.[22] These enzymes catalyze the hydrolysis of epoxides to their corresponding diols, which is a key detoxification pathway.

-

Enzyme Kinetics: The rates of hydrolysis of cis- and trans-stilbene oxides by microsomal epoxide hydrolase (mEH) can be used to probe the enzyme's active site and mechanism.[22] For example, studies have shown that substituents on the phenyl rings of cis-stilbene oxide can significantly reduce the rate of mEH-catalyzed hydrolysis.[22]

-

Enantioselectivity Studies: The enantioselective conversion of this compound by epoxide hydrolases provides insights into the stereochemical preferences of these enzymes.[23] For instance, the epoxide hydrolase Kau2 preferentially reacts with the (S,S)-enantiomer of trans-stilbene oxide.[23]

-

Induction of Drug-Metabolizing Enzymes: trans-Stilbene oxide is known to be an inducer of certain drug-metabolizing enzymes, which has implications for drug-drug interactions.[9]

By understanding the chemical properties and reactivity of this compound, researchers can better design experiments to investigate metabolic pathways and develop new therapeutic agents.

References

- 1. This compound | C14H12O | CID 28649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CIS-STILBENE OXIDE [chembk.com]

- 3. trans-Stilbene oxide | C14H12O | CID 91504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 5. TRANS-STILBENE OXIDE | 1439-07-2 [chemicalbook.com]

- 6. CAS 1439-07-2: trans-Stilbene oxide | CymitQuimica [cymitquimica.com]

- 7. Human Metabolome Database: Showing metabocard for Cis-stilbene oxide (HMDB0059631) [hmdb.ca]

- 8. cis-Stilbene oxide | C14H12O | CID 98511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS#:1439-07-2 | Chemsrc [chemsrc.com]

- 10. TRANS-STILBENE OXIDE CAS#: 1439-07-2 [m.chemicalbook.com]

- 11. CIS-STILBENE OXIDE(1689-71-0) 1H NMR spectrum [chemicalbook.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. TRANS-STILBENE OXIDE(1439-07-2) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. (R,R)-Stilbene oxide | C14H12O | CID 185583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. TRANS-STILBENE OXIDE(1439-07-2) IR Spectrum [chemicalbook.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. youtube.com [youtube.com]

- 21. Khan Academy [khanacademy.org]

- 22. Kinetics and stereochemistry of the microsomal epoxide hydrolase-catalyzed hydrolysis of cis-stilbene oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Epoxide hydrolase-catalyzed enantioselective conversion of trans-stilbene oxide: Insights into the reaction mechanism from steady-state and pre-steady-state enzyme kinetics [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Stilbene Oxide Isomers: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize and differentiate the cis- and trans-isomers of stilbene oxide. It includes detailed experimental protocols, comparative data, and logical diagrams to facilitate understanding and application in a laboratory setting.

Introduction

This compound, a diarylethene, exists as two distinct geometric isomers: cis-(Z)-stilbene oxide and trans-(E)-stilbene oxide. These isomers, while sharing the same molecular formula (C₁₄H₁₂O) and mass (196.24 g/mol ), possess different spatial arrangements of their phenyl groups relative to the central oxirane (epoxide) ring.[1][2] This stereochemical difference results in unique physical properties and, critically, distinct spectroscopic signatures. Accurate characterization is paramount in fields such as medicinal chemistry, where stereochemistry dictates biological activity, and in materials science for the development of photoresponsive materials. This guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), for the unambiguous identification of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for distinguishing between cis- and trans-stilbene oxide. The chemical environment of the protons on the oxirane ring is highly sensitive to the orientation of the adjacent phenyl groups, leading to significant differences in their chemical shifts.

In trans-stilbene oxide, the two oxirane protons are chemically equivalent and typically appear as a sharp singlet in the ¹H NMR spectrum.[3] In cis-stilbene oxide, the protons are also equivalent due to the molecule's symmetry, appearing as a singlet but at a distinctly different chemical shift compared to the trans isomer.[3]

Data Presentation: NMR Spectral Data

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for the this compound isomers, typically recorded in deuterated chloroform (CDCl₃).

| Isomer | Spectroscopic Feature | Chemical Shift (δ) in ppm | Reference |

| trans-Stilbene Oxide | ¹H NMR (Oxirane Protons) | 3.88 (s, 2H) | [3] |

| ¹H NMR (Aromatic Protons) | 7.30 - 7.44 (m, 10H) | [3] | |

| ¹³C NMR (Oxirane Carbons) | ~62.8 | [2][4] | |

| ¹³C NMR (Aromatic Carbons) | ~125.6, 128.4, 128.6, 137.2 | [2][4] | |

| cis-Stilbene Oxide | ¹H NMR (Oxirane Protons) | 4.37 (s, 2H) | [3] |

| ¹H NMR (Aromatic Protons) | 7.11 - 7.24 (m, 10H) | [3] | |

| ¹³C NMR (Oxirane Carbons) | ~60.7 | [1] | |

| ¹³C NMR (Aromatic Carbons) | ~126.9, 127.8, 128.1, 134.9 | [1] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 15-25 mg of the this compound isomer in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[5]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[3]

-

¹H NMR Acquisition:

-

Record the spectrum at room temperature.

-

Set the spectral width to cover a range of 0-10 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Record the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0-150 ppm.

-

Acquire a larger number of scans compared to ¹H NMR to obtain adequate signal intensity.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups within the molecule. While the IR spectra of the two isomers are broadly similar due to the presence of the same functional groups, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) and in the C-O-C stretching frequencies of the epoxide ring can be used for identification.

Data Presentation: Key IR Absorptions

| Isomer | Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| trans-Stilbene Oxide | 3085 - 3030 | Aromatic C-H Stretch | [6] |

| 1600, 1495, 1450 | Aromatic C=C Bending | [7] | |

| ~1250 | C-O-C Asymmetric Stretch (Epoxide) | ||

| ~890 | C-O-C Symmetric Stretch (Epoxide Ring) | [7] | |

| 770 - 750 | C-H Out-of-Plane Bending | [7] | |

| cis-Stilbene Oxide | 3080 - 3030 | Aromatic C-H Stretch | [1] |

| 1605, 1490, 1455 | Aromatic C=C Bending | [1] | |

| ~1260 | C-O-C Asymmetric Stretch (Epoxide) | ||

| ~910 | C-O-C Symmetric Stretch (Epoxide Ring) | ||

| 760 - 740 | C-H Out-of-Plane Bending | [1] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small, solid sample of the this compound isomer directly onto the crystal (e.g., diamond or germanium) of the ATR accessory. No further preparation is needed.[1]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

The resulting spectrum is typically presented in terms of transmittance or absorbance.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption characteristics of stilbene derivatives are influenced by the extent of π-conjugation. The non-planar nature of the cis isomer, caused by steric hindrance between the phenyl rings, generally leads to a lower molar absorptivity (ε) and a slight blue-shift (hypsochromic shift) in the absorption maximum (λ_max) compared to the more planar trans isomer.[8]

Data Presentation: UV-Vis Absorption Data

| Isomer | λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent | Reference |

| trans-Stilbene Oxide | ~275 | Higher | Ethanol/Hexane | [8] |

| cis-Stilbene Oxide | ~270 | Lower | Ethanol/Hexane | [8] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the this compound isomer (e.g., 10⁻⁵ M) in a UV-transparent solvent like ethanol or cyclohexane.[9]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the chosen solvent to use as a blank reference.

-

Fill a second quartz cuvette with the sample solution.

-

Record the absorption spectrum over a wavelength range of approximately 200-400 nm.[9]

-

Identify the wavelength of maximum absorbance (λ_max) from the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is primarily used to confirm the molecular weight of the this compound isomers. Both cis and trans isomers will exhibit an identical molecular ion peak (M⁺) at an m/z value corresponding to their molecular weight (196.25). Differentiation based solely on fragmentation patterns can be challenging as they are often very similar for stereoisomers.

Data Presentation: Mass Spectrometry Data

| Isomer | Technique | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] | Reference |

| trans-Stilbene Oxide | EI-MS | 196 | 167, 105, 91, 77 | [10] |

| cis-Stilbene Oxide | EI-MS | 196 | 167, 105, 91, 77 | [1] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the this compound isomer in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar DB-5 column).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Use a temperature program to separate the analyte from the solvent and any impurities.

-

-

MS Analysis:

-

Use Electron Ionization (EI) at 70 eV as the ionization source.

-

Scan a mass range from approximately m/z 40 to 300.

-

Identify the molecular ion peak and analyze the resulting fragmentation pattern.

-

Visualizations

Experimental Workflow

Caption: General workflow for sample analysis.

Logical Relationships of Spectroscopic Features

Caption: Key differentiating properties of isomers.

References

- 1. cis-Stilbene oxide | C14H12O | CID 98511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-Stilbene oxide | C14H12O | CID 91504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Solved Please interpret this IR. The product shown is | Chegg.com [chegg.com]

- 7. TRANS-STILBENE OXIDE(1439-07-2) IR Spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. TRANS-STILBENE OXIDE(1439-07-2) MS spectrum [chemicalbook.com]

The Genesis of an Epoxide: A Historical Perspective on the Discovery of Stilbene Oxide

For Immediate Release

A cornerstone in the study of stereochemistry and reaction mechanisms, stilbene oxide, has a rich history rooted in the foundational principles of organic chemistry. Its discovery and the subsequent development of its synthesis have provided researchers, scientists, and drug development professionals with a versatile tool for both mechanistic studies and as a building block in the creation of complex molecules. This in-depth guide explores the historical milestones, key experimental protocols, and the logical progression that led to our current understanding of this pivotal compound.

The story of this compound begins not with the epoxide itself, but with the discovery of its precursor, stilbene. In 1843, the French chemist Auguste Laurent first isolated and described stilbene.[1] However, it would take several decades and the development of new synthetic reactions before the corresponding epoxide would be synthesized and characterized.

A critical turning point was the discovery of the Prilezhaev reaction in 1909 by the Russian chemist Nikolai Prilezhaev.[2] This reaction, which involves the epoxidation of an alkene using a peroxy acid, became a fundamental method for the synthesis of epoxides.[2][3] The electrophilic oxygen atom from the peroxy acid adds across the double bond of the alkene, forming the characteristic three-membered oxirane ring.[2][3]

Following Prilezhaev's discovery, the stage was set for the synthesis of this compound. While the exact first synthesis is not definitively documented in the readily available literature, early methods for the preparation of trans-stilbene oxide included the reaction of trans-stilbene with perbenzoic acid and peracetic acid.[4] An Organic Syntheses procedure published in 1958 provides a detailed and reliable method for the preparation of trans-stilbene oxide using peracetic acid, and it references even earlier work, suggesting that these methods were in use in the early to mid-20th century.[4]

Early Synthetic Approaches

Several methods for the synthesis of this compound were explored in the early 20th century. Beyond the now-common peracid epoxidation, these included:

-

Reaction of silver oxide with the methiodide of 1,2-diphenyl-2-dimethylaminoethanol: This less common method also yielded trans-stilbene oxide.[4]

-

Reaction of hydrazine with hydrobenzoin: Another alternative route to the epoxide.[4]

The peracid oxidation of trans-stilbene, however, proved to be a more general and efficient method. The reaction is stereospecific, with trans-stilbene yielding trans-stilbene oxide and cis-stilbene yielding cis-stilbene oxide.[2] This stereospecificity has made this compound a valuable substrate for studying the mechanisms of ring-opening reactions.

Quantitative Data from an Early Protocol

The following table summarizes the quantitative data from the peracetic acid epoxidation of trans-stilbene as described in a 1958 Organic Syntheses procedure, which serves as a representative example of early, well-documented synthetic methods.[4]

| Parameter | Value |

| Starting Material | trans-Stilbene |

| Reagent | Peracetic Acid |

| Solvent | Methylene Chloride |

| Yield of Crude Product | 78-83% |

| Melting Point of Crude Product | 66-69 °C |

| Yield of Recrystallized Product | 70-75% |

| Melting Point of Recrystallized Product | 68-69 °C |

Experimental Protocol: Peracetic Acid Epoxidation of trans-Stilbene

This protocol is adapted from an early, established method for the synthesis of trans-stilbene oxide.[4]

Materials:

-

trans-Stilbene

-

Methylene chloride

-

Peracetic acid solution (in acetic acid)

-

Sodium acetate trihydrate

-

10% aqueous sodium carbonate solution

-

Magnesium sulfate

-

Methanol or hexane for recrystallization

Procedure:

-

A solution of trans-stilbene in methylene chloride is prepared in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

-

The solution is cooled in an ice bath.

-

A solution of peracetic acid in acetic acid containing sodium acetate trihydrate is added dropwise with stirring.

-

The reaction mixture is stirred for several hours, allowing the temperature to rise gradually.

-

The reaction mixture is then poured into water, and the organic layer is separated.

-

The aqueous layer is extracted with methylene chloride.

-

The combined organic layers are washed sequentially with 10% aqueous sodium carbonate and water.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation under reduced pressure.

-

The resulting solid crude product is recrystallized from methanol or hexane to yield pure trans-stilbene oxide.

Logical Pathway to Discovery

The discovery of this compound was not a singular event but rather a logical progression built upon previous chemical knowledge. The following diagram illustrates the key conceptual steps that led to its synthesis.

References

An In-depth Technical Guide to the Physical Properties of cis- and trans-Stilbene Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of the isomeric pair, cis- and trans-stilbene oxide. The information is curated for professionals in research and development who require precise data for applications in synthesis, pharmacology, and materials science. This document summarizes key physical constants in a comparative format, details relevant experimental methodologies, and provides visual representations of their stereochemical relationship and a general experimental workflow.

Core Physical Properties

The distinct stereochemistry of cis- and trans-stilbene oxide gives rise to notable differences in their physical properties. The trans-isomer, with its higher symmetry and more efficient crystal packing, generally exhibits a higher melting point and greater stability compared to the cis-isomer.

Data Summary

| Physical Property | cis-Stilbene Oxide | trans-Stilbene Oxide |

| Molecular Formula | C₁₄H₁₂O | C₁₄H₁₂O |

| Molecular Weight | 196.24 g/mol | 196.24 g/mol |

| Appearance | Colorless liquid or solid[1] | White crystalline solid[2] |

| Melting Point | 38-40 °C[1][3][4][5] | 65-67 °C[2][6][7] |

| Boiling Point | 126-132 °C at 4 Torr[1][3][4][5] | 273.14 °C (estimate)[2][6] |

| Density | 1.136 g/cm³ (predicted)[1][3][4][5] | 1.0405 g/cm³ (estimate)[2][6] |

| Solubility | Soluble in organic solvents.[1] | Soluble in toluene and other organic solvents like ethanol and ether; sparingly soluble in water.[2][8] |

| Stability | Stable, but may be air sensitive.[1][4][5] | Stable. |

| Storage Temperature | 2-8 °C[1][3][4] | 2-8 °C[2] |

Mandatory Visualizations

Stereochemical Relationship of Stilbene Oxides

Caption: Stereochemical pathways from stilbene isomers to their corresponding oxides.

Experimental Workflow: Synthesis and Characterization

Caption: A generalized workflow from synthesis to characterization of stilbene oxides.

Experimental Protocols

Synthesis of trans-Stilbene Oxide via Epoxidation

This protocol is adapted from established literature procedures for the epoxidation of trans-stilbene.

Materials:

-

trans-Stilbene

-

Methylene chloride (CH₂Cl₂)

-

Peracetic acid (or meta-chloroperoxybenzoic acid, m-CPBA)

-

Sodium acetate trihydrate

-

10% aqueous sodium carbonate solution

-

Magnesium sulfate (anhydrous)

-

Methanol or hexane for recrystallization

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve trans-stilbene in methylene chloride.

-

Cool the solution to approximately 20°C using an ice bath.

-

Prepare a solution of peracetic acid in acetic acid containing sodium acetate trihydrate.

-

Add the peracetic acid solution dropwise to the stirred trans-stilbene solution over a period of 15 minutes.

-

Allow the reaction to stir for several hours, monitoring the temperature to ensure it does not exceed 35°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and separate the organic layer.

-

Extract the aqueous phase with additional portions of methylene chloride.

-

Combine the organic extracts and wash them sequentially with 10% aqueous sodium carbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude solid from methanol or hexane to yield pure trans-stilbene oxide.

Synthesis of cis-Stilbene Oxide

The synthesis of cis-stilbene oxide is typically achieved through the stereospecific epoxidation of cis-stilbene, often using an oxidizing agent such as m-CPBA. Care must be taken to avoid isomerization of the starting material or the product.

Materials:

-

cis-Stilbene

-

A suitable solvent (e.g., dichloromethane)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

A buffer such as sodium bicarbonate may be used to neutralize the acidic byproduct.

Procedure:

-

Dissolve cis-stilbene in the chosen solvent in a flask.

-

Cool the solution in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Proceed with a standard workup involving washing with a basic solution (e.g., sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct, followed by washing with water and brine.

-

Dry the organic layer, remove the solvent, and purify the resulting crude product, typically by column chromatography, to isolate the cis-stilbene oxide.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.

-

¹H NMR (in CDCl₃):

-

trans-Stilbene oxide: A characteristic singlet for the two equivalent methine protons is observed around δ 3.88 ppm. The aromatic protons typically appear as a multiplet between δ 7.30-7.44 ppm.

-

cis-Stilbene oxide: A singlet for the two equivalent methine protons is observed upfield relative to the trans-isomer, at approximately δ 4.37 ppm. The aromatic protons appear as a multiplet in the region of δ 7.11-7.24 ppm.

-

-

¹³C NMR (in CDCl₃): The chemical shifts of the oxirane carbons and the aromatic carbons will differ between the two isomers, providing further structural confirmation.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or the mull technique can be used. A thin film between salt plates (NaCl or KBr) can be prepared for liquid samples or solids dissolved in a suitable volatile solvent.

-

Expected Absorptions: Both isomers will exhibit characteristic C-H stretching frequencies for the aromatic rings (around 3000-3100 cm⁻¹) and aliphatic C-H of the epoxide ring (around 2950-3000 cm⁻¹). The key epoxide ring vibrations (C-O stretching) are typically found in the fingerprint region (around 1250 cm⁻¹ and 800-900 cm⁻¹). Differences in the fingerprint regions will be apparent between the cis and trans isomers.

References

- 1. cis-Stilbene | C14H12 | CID 5356785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound | C14H12O | CID 28649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Scientific & Academic Publishing: The article detailed information [article.sapub.org]

Stilbene Oxide as an Inducer of Epoxide Hydrolase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of stilbene oxide's role as an inducer of epoxide hydrolase, with a particular focus on microsomal epoxide hydrolase (mEH). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and xenobiotic metabolism studies.

Introduction to this compound and Epoxide Hydrolase

Stilbene oxides, particularly trans-stilbene oxide (TSO), are recognized as significant inducers of drug-metabolizing enzymes.[1] Microsomal epoxide hydrolase (EPHX1) is a critical enzyme in the biotransformation of various xenobiotics, including the detoxification of reactive epoxides.[2] The induction of mEH by compounds like TSO is a key area of study in toxicology and drug development, as it can alter the metabolic fate and biological activity of numerous compounds.

Mechanism of Induction: The Role of CAR and Nrf2 Signaling Pathways

The induction of microsomal epoxide hydrolase by trans-stilbene oxide is primarily mediated through the activation of at least two key transcription factors: the Constitutive Androstane Receptor (CAR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2).[3] Evidence also suggests a potential interplay with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Upon entering the cell, TSO can activate CAR, leading to its translocation to the nucleus. In the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific response elements on the DNA, initiating the transcription of target genes, including EPHX1 (the gene encoding mEH).[3]

Concurrently, TSO can activate the Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. TSO can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including EPHX1, to enhance their transcription.[3] It has been demonstrated that a single compound like TSO can activate both CAR and Nrf2 transcription factors in the liver.[3]

References

- 1. trans-Stilbene oxide: an inducer of rat hepatic microsomal and nuclear epoxide hydrase and mixed-function oxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microsomal Epoxide Hydrolase 1 (EPHX1): Gene, Structure, Function, and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trans-Stilbene oxide induces expression of genes involved in metabolism and transport in mouse liver via CAR and Nrf2 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Metabolic Pathways of Stilbene Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathways of stilbene oxide, a synthetic compound of interest for its biological activities, including the induction of drug-metabolizing enzymes. Understanding its metabolic fate is crucial for the development of stilbene-based therapeutic agents and for assessing its toxicological profile. This document details the key metabolic transformations, the enzymes involved, and the experimental protocols used for their elucidation, with a focus on quantitative data and clear visualizations of the underlying processes.

Executive Summary

This compound undergoes a multi-step metabolic journey in vivo, initiated by the gut microbiota and followed by hepatic transformations. The primary metabolic pathway involves the reduction of the epoxide ring to form cis- and trans-stilbene. This initial step is critically dependent on the enzymatic activity of intestinal bacteria. Subsequently, the resulting stilbene is absorbed and undergoes extensive Phase I and Phase II metabolism in the liver.

Phase I metabolism is predominantly characterized by hydroxylation, mediated by cytochrome P450 (CYP) enzymes, leading to the formation of various hydroxylated and methoxylated stilbene derivatives. These metabolites can then be conjugated in Phase II reactions, primarily through glucuronidation and sulfation, to facilitate their excretion.

Furthermore, trans-stilbene oxide is a notable inducer of several key drug-metabolizing enzymes and transporters, including CYP2B and CYP3A family enzymes, epoxide hydrolase, and UDP-glucuronosyltransferases (UGTs). This induction is mediated through the activation of the constitutive androstane receptor (CAR) and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. This property of this compound can have significant implications for drug-drug interactions and the compound's own metabolism.

This guide will delve into the specifics of these metabolic pathways, present the available data in a structured format, and provide detailed experimental methodologies for researchers in the field.

Metabolic Pathways of this compound

The in vivo metabolism of this compound is a sequential process involving the gut microbiome and hepatic enzymes. The key transformations are reduction, hydroxylation, and conjugation.

Reduction by Intestinal Microbiota

The initial and a crucial step in the metabolism of orally administered this compound is the reductive opening of the epoxide ring to form stilbene. This biotransformation is carried out by the anaerobic bacteria residing in the cecum.[1] Studies in rats have shown that both cis- and trans-stilbene are isolated from the urine and feces following oral administration of cis- or trans-stilbene oxide.[1] This reductive metabolism is absent in antibiotic-treated rats, confirming the essential role of the gut microbiota.[1]

Hepatic Phase I Metabolism: Hydroxylation of Stilbene

Following its formation in the gut and subsequent absorption, trans-stilbene is transported to the liver, where it undergoes Phase I metabolism. The primary reactions are hydroxylations at various positions on the aromatic rings. In rabbits and guinea pigs, trans-stilbene is converted to 4-hydroxystilbene, 4,4'-dihydroxystilbene, 3-hydroxy-4-methoxystilbene, and 4-hydroxy-3-methoxystilbene.[2] In rats, the hydroxylation to 4-hydroxystilbene and 4,4'-dihydroxystilbene is mediated by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2.[3]

Hepatic Phase II Metabolism: Glucuronidation and Sulfation

While direct evidence for the conjugation of this compound's hydroxylated metabolites is limited, the metabolism of other stilbenoids, such as resveratrol, is dominated by extensive glucuronidation and sulfation.[4][5] Given that trans-stilbene oxide induces UGT enzymes (UGT1A6 and UGT2B1) in the liver, it is highly probable that the hydroxylated stilbene metabolites undergo conjugation with glucuronic acid and sulfate to form more water-soluble compounds for excretion.[6]

The overall proposed metabolic pathway of this compound is depicted in the following diagram:

Quantitative Data on this compound Metabolism

Quantitative data on the in vivo pharmacokinetics and metabolite concentrations of this compound are not extensively available in the public domain. However, qualitative data on the identified metabolites in animal models provide insights into its metabolic fate. The tables below summarize the key findings.

Table 1: Identified Metabolites of this compound and its Primary Metabolite, trans-Stilbene, in vivo

| Parent Compound | Metabolite(s) | Species | Biological Matrix | Reference(s) |

| cis- & trans-Stilbene Oxide | cis- & trans-Stilbene | Rat | Urine, Feces | [1] |

| trans-Stilbene | 4-Hydroxystilbene | Rabbit, Guinea Pig | Urine | [2] |

| 4,4'-Dihydroxystilbene | Rabbit, Guinea Pig, Mouse | Urine | [2] | |

| 3-Hydroxy-4-methoxystilbene | Rabbit | Urine | [2] | |

| 4-Hydroxy-3-methoxystilbene | Rabbit | Urine | [2] |

Table 2: Pharmacokinetic Parameters of Related Stilbenoids in Rats (for comparative purposes)

| Compound | Dose (oral) | Cmax | Tmax | AUC | Bioavailability (%) | Reference(s) |

| Resveratrol | 50 mg/kg | Low nM range | ~30 min | - | ~20 | [7] |

| Pterostilbene | 56 mg/kg | High nM range | ~15 min | - | ~80 | [7] |

Note: The data in Table 2 is for related stilbenoid compounds and is provided to give a general indication of the likely pharmacokinetic profile of stilbene derivatives. Specific quantitative data for this compound is not currently available.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the in vivo metabolism of this compound.

In Vivo Animal Study and Sample Collection

Objective: To study the metabolism and excretion of this compound in a rodent model.

Protocol:

-

Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are used. Animals are housed in individual metabolic cages to allow for separate collection of urine and feces.

-

Dosing: this compound is suspended in a vehicle such as corn oil or a solution with a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin. A single dose (e.g., 200 mg/kg) is administered by oral gavage.

-

Sample Collection:

-

Urine and Feces: Collected at regular intervals (e.g., 0-24 h, 24-48 h, 48-72 h) after dosing. Samples are stored at -80°C until analysis.

-

Blood: Blood samples are collected via tail vein or cardiac puncture at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 h) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C.

-

Cecal Contents: At the end of the study, animals are euthanized, and the cecum is isolated. The contents are collected for analysis of microbial metabolism.

-

Sample Preparation for Metabolite Analysis

Objective: To extract this compound and its metabolites from biological matrices.

Protocol for Plasma:

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for HPLC or LC-MS analysis.

Protocol for Urine:

-

Thaw urine samples and centrifuge to remove any precipitates.

-

To deconjugate glucuronidated and sulfated metabolites, incubate a portion of the urine with β-glucuronidase and sulfatase.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the metabolites and remove interfering substances.

-

Elute the metabolites with methanol or acetonitrile, evaporate, and reconstitute as described for plasma.

Protocol for Feces:

-

Homogenize fecal samples with a suitable solvent (e.g., methanol or ethyl acetate).

-

Centrifuge the homogenate and collect the supernatant.

-

Repeat the extraction process on the pellet.

-

Combine the supernatants, evaporate the solvent, and reconstitute the residue for analysis.

Analytical Methodology: HPLC-UV/LC-MS

Objective: To separate, identify, and quantify this compound and its metabolites.

HPLC-UV Conditions (General Method):

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Gradient Program: A typical gradient would be 30% B to 70% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: Diode Array Detector (DAD) at a wavelength of 320 nm for stilbene derivatives.

LC-MS/MS Conditions (for enhanced sensitivity and specificity):

-

LC System: As above.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative or positive ion mode, depending on the metabolite.

-

Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte.

Cecal Content Reductase Assay

Objective: To demonstrate the reductive metabolism of this compound by gut microbiota.

Protocol:

-

Preparation of Cecal Contents:

-

Immediately after collection, transfer cecal contents into an anaerobic chamber.

-

Suspend the contents in an anaerobic buffer (e.g., phosphate buffer with reducing agents).

-

Centrifuge at a low speed to remove large debris. The supernatant contains the bacterial fraction.

-

-

Incubation:

-

In the anaerobic chamber, add this compound to the cecal content suspension.

-

Incubate at 37°C for various time points (e.g., 0, 2, 4, 8, 24 h).

-

-

Analysis:

-

At each time point, stop the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Extract the mixture and analyze by HPLC or LC-MS for the disappearance of this compound and the appearance of stilbene.

-

Induction of Drug-Metabolizing Enzymes

trans-Stilbene oxide is a potent inducer of hepatic drug-metabolizing enzymes and transporters in both rats and mice. This induction is primarily mediated by the activation of two key transcription factors: the constitutive androstane receptor (CAR) and the nuclear factor erythroid 2-related factor 2 (Nrf2).[7][8]

Upon entering hepatocytes, trans-stilbene oxide can bind to and activate CAR, leading to its translocation to the nucleus. In the nucleus, CAR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements in the promoter regions of target genes, upregulating their transcription. This pathway is responsible for the induction of enzymes such as CYP2B1/2 and CYP3A1.[6][9]

Simultaneously, trans-stilbene oxide can activate the Nrf2 pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Electrophilic compounds like this compound can modify Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE), driving the expression of a battery of cytoprotective genes, including epoxide hydrolase and certain UGTs.[7][8]

Conclusion

The in vivo metabolism of this compound is a complex process initiated by the gut microbiota and completed by hepatic enzymes. The primary pathway involves reduction to stilbene, followed by hydroxylation and conjugation. While detailed quantitative pharmacokinetic data for this compound itself is sparse, the established metabolic pathways of related stilbenoids provide a strong framework for understanding its fate in the body. Furthermore, the ability of trans-stilbene oxide to induce key drug-metabolizing enzymes via CAR and Nrf2 activation is a critical aspect of its biological activity that warrants consideration in any pharmacological or toxicological evaluation. The experimental protocols outlined in this guide provide a solid foundation for researchers seeking to further investigate the metabolism of this compound and other related compounds.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective sulfation and glucuronidation of phenolics: insights into the structural basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of genes for metabolism and transport by trans-stilbene oxide in livers of Sprague-Dawley and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. trans-Stilbene oxide induces expression of genes involved in metabolism and transport in mouse liver via CAR and Nrf2 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic hydroxylations of trans-stilbene - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Stilbene Oxide and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of stilbene oxide and its metabolites. It includes a summary of quantitative toxicological data, detailed experimental protocols for key assays, and visualizations of relevant metabolic and signaling pathways. This document is intended to serve as a valuable resource for professionals involved in drug development and toxicological research.

Executive Summary

This compound, a key metabolite of the stilbene family of compounds, exhibits a complex toxicological profile. Its metabolism primarily involves enzymatic detoxification pathways, but it also interacts with key cellular signaling networks, influencing cellular responses to xenobiotics. This guide summarizes the current understanding of its cytotoxicity, genotoxicity, and the molecular mechanisms underlying its biological effects. Quantitative data from various in vitro and in vivo studies are presented, alongside detailed methodologies for the key experimental assays used in these assessments. Furthermore, metabolic and signaling pathways are illustrated to provide a clear understanding of the compound's mechanism of action.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound and its derivatives.

Table 1: Cytotoxicity of Stilbene Derivatives

| Compound | Cell Line | Assay | Endpoint | Value | Citation |

| (E)-methyl-4-(3-5-dimethoxystyryl)benzoate (ester) | CHO-K1 | XTT | Cell Viability | Significant reduction at 62.5 µM | [1][2] |

| HepG2 | XTT | Cell Viability | Significant reduction at 62.5 µM | [1][2] | |

| (E)-4-(3-5-dimethoxystyryl)aniline (amino) | CHO-K1 | XTT | Cell Viability | Significant reduction at 15.6 µM | [1][2] |

| HepG2 | XTT | Cell Viability | Significant reduction at 62.5 µM | [1][2] | |

| (Z)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (cis-TMS) | CHO-K1 | XTT | Cell Viability | Significant reduction at 7.8 µM | [1][2] |

| HepG2 | XTT | Cell Viability | Significant reduction at 7.8 µM | [1][2] | |

| (E)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (trans-TMS) | CHO-K1 | XTT | Cell Viability | Significant reduction at 7.8 µM | [1][2] |

| HepG2 | XTT | Cell Viability | Significant reduction at 7.8 µM | [1][2] | |

| R2-viniferin | HepG2 | Crystal Violet | IC50 | 9.7 ± 0.4 µM (72h) | [3] |

| Hep3B | Crystal Violet | IC50 | 47.8 ± 2.8 µM (72h) | [3] | |

| Hopeaphenol | Hep3B | Crystal Violet | IC50 | 13.1 ± 4.1 µM (72h) | [3] |

| Isohopeaphenol | Hep3B | Crystal Violet | IC50 | 26.0 ± 3.0 µM (72h) | [3] |

| Resveratrol | HepG2 | Crystal Violet | IC50 | ~30 µM (72h) | [3] |

| Hep3B | Crystal Violet | IC50 | ~21 µM (72h) | [3] | |

| Stilbene Extract (45.4% richness) | HepG2 | MTS | EC50 | 31.2 ± 2.4 µg/mL (24h) | [4] |

| EC50 | 20.6 ± 2.7 µg/mL (48h) | [4] | |||

| Caco-2 | MTS | EC50 | 55.77 µg/mL (24h) | [4] | |

| EC50 | 39.02 µg/mL (48h) | [4] |

Table 2: Genotoxicity of Stilbene Derivatives

| Compound | Cell Line | Assay | Result | Citation |

| (Z)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (cis-TMS) | CHO-K1 | Micronucleus | 5.2 MN/100 cells at 0.5 µM | [1][5] |

| HepG2 | Micronucleus | 5.9 MN/100 cells at 0.5 µM | [1][5] | |

| (E)-methyl-4-(3-5-dimethoxystyryl)benzoate (ester) | CHO-K1 | Micronucleus | 3.1 MN/100 cells at 10 µM | [1][5] |

| HepG2 | Micronucleus | 3.5 MN/100 cells at 10 µM | [1][5] | |

| (E)-4-(3-5-dimethoxystyryl)aniline (amino) | CHO-K1 | Micronucleus | 3.6 MN/100 cells at 10 µM | [1][5] |

| HepG2 | Micronucleus | 3.8 MN/100 cells at 10 µM | [1][5] | |

| (E)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (trans-TMS) | HepG2 | Micronucleus | Genotoxic | [1][5] |

| Stilbene Extract (99% purity) | Wistar Rats | Micronucleus & Comet Assay | No in vivo genotoxicity at 90, 180, and 360 mg/kg b.w. | [6] |

Metabolic Pathways

This compound undergoes several metabolic transformations in vivo. A primary pathway involves the reductive metabolism to its corresponding olefin, stilbene. This conversion is significantly mediated by intestinal bacteria.[7] Additionally, epoxidation of the stilbene double bond is a major metabolic route for aminostilbene derivatives, leading to the formation of diols and mercapturic acid conjugates.[8]

Signaling Pathways

This compound and its metabolites are known to interact with and modulate several key signaling pathways involved in cellular stress response and xenobiotic metabolism.

CAR and Nrf2 Activation

trans-Stilbene oxide (TSO) is an activator of the Constitutive Androstane Receptor (CAR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2).[9] Activation of these transcription factors leads to the induction of genes involved in drug metabolism and transport, such as Cytochrome P450 enzymes (e.g., Cyp2b10), epoxide hydrolase, and multidrug resistance-associated proteins.[9]

Nrf2 and NF-κB Crosstalk

The Nrf2 and Nuclear Factor-kappa B (NF-κB) pathways are interconnected and can mutually regulate each other's activity. Oxidative stress can activate both pathways. Nrf2 activation leads to the expression of antioxidant enzymes that can quench the reactive oxygen species (ROS) that activate NF-κB. Conversely, NF-κB can inhibit Nrf2-mediated transcription.[10][11]

Experimental Protocols

The toxicological evaluation of this compound and its metabolites often involves a battery of in vitro and in vivo assays to assess cytotoxicity, genotoxicity, and mutagenicity.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[12] The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.

Methodology:

-

Strains: Commonly used strains include TA98, TA100, TA1535, and TA1537, which are sensitive to different types of mutagens.

-

Metabolic Activation: The test is performed with and without the addition of a rat liver homogenate (S9 fraction) to simulate mammalian metabolism, as some compounds only become mutagenic after metabolic activation.

-

Procedure: The bacterial strains are exposed to various concentrations of the test compound in a minimal agar medium lacking histidine.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after a 48-72 hour incubation period. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[13]

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test that detects both aneugenic (chromosome loss) and clastogenic (chromosome breakage) effects of a substance.[14]

Methodology:

-

Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO-K1) and human hepatoma (HepG2) cells.

-

Treatment: Cells are exposed to the test compound for a defined period.

-

Cytokinesis Block: Cytochalasin B is often added to the cell culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.

-

Staining and Scoring: After treatment, cells are harvested, fixed, and stained. The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is determined by microscopic analysis.

-

Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.[15] It can detect single- and double-strand breaks, alkali-labile sites, and DNA cross-links.

Methodology:

-

Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells or tissues from in vivo studies).

-

Embedding: The cells are embedded in a low-melting-point agarose gel on a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).

-

DNA Unwinding and Electrophoresis: The slides are placed in an alkaline or neutral electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet" shape.

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

-

Endpoint: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail relative to the head. Increased tail length and intensity are indicative of greater DNA damage. The assay can be modified with lesion-specific enzymes (e.g., FPG, EndoIII) to detect specific types of DNA damage.[6][16]

References

- 1. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Screening of Natural Stilbene Oligomers from Vitis vinifera for Anticancer Activity on Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Toxicity Assessment of Stilbene Extract for Its Potential Use as Antioxidant in the Wine Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vivo Genotoxicity Evaluation of a Stilbene Extract Prior to Its Use as a Natural Additive: A Combination of the Micronucleus Test and the Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reductive metabolism of this compound and styrene oxide to the olefins in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epoxidation of the stilbene double bond, a major pathway in aminostilbene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. trans-Stilbene oxide induces expression of genes involved in metabolism and transport in mouse liver via CAR and Nrf2 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 13. idus.us.es [idus.us.es]

- 14. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 16. neb.com [neb.com]

Methodological & Application

Application Note: Detailed Protocols for the Epoxidation of trans-Stilbene

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed experimental protocols for the synthesis of stilbene oxide through the epoxidation of trans-stilbene. Both achiral and asymmetric methodologies are presented, offering routes to racemic and enantiomerically enriched products.

Introduction

Epoxides are crucial intermediates in organic synthesis due to the reactivity of their strained three-membered ring, which allows for ring-opening reactions with various nucleophiles.[1] trans-Stilbene oxide, in particular, is a valuable building block. The epoxidation of trans-stilbene can be achieved through several methods, including reaction with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, which stereospecifically yields trans-stilbene oxide.[2][3] For the synthesis of chiral epoxides, asymmetric methods employing catalysts such as manganese-salen complexes (Jacobsen's catalyst) or chiral ketones with Oxone have been developed.[1][4]

Data Presentation: Comparison of Epoxidation Methods

The following table summarizes quantitative data from various reported methods for the epoxidation of trans-stilbene, allowing for easy comparison of their efficacy.

| Method | Catalyst / Reagent | Oxidant | Conversion / Yield | Selectivity / Enantiomeric Excess (ee) | Reference |

| Peracetic Acid | Sodium Acetate | Peracetic Acid | 70–75% Yield | Not applicable (racemic) | [2] |

| Asymmetric Epoxidation | Chiral Ketone (C2 Symmetric) | Oxone | 50-98% Yield | 84–95% ee | [4] |

| Heterogeneous Catalysis | Au₂₅/CeO₂ Nanoclusters | TBHP | 83% Conversion | 95% Selectivity for trans-epoxide | [5] |

| Jacobsen's Catalyst | (R,R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)cyclohexane-1,2-diamine-Mn(III) | Iodosyl benzene | — | 70% ee | [6] |

Experimental Protocols

Two detailed protocols are provided below. The first describes a classic achiral synthesis using peracetic acid, yielding racemic trans-stilbene oxide. The second outlines a modern asymmetric synthesis for producing an enantiomerically enriched product.

Protocol A: Achiral Epoxidation using Peracetic Acid

This protocol is adapted from a procedure in Organic Syntheses and provides a reliable method for producing racemic trans-stilbene oxide in high yield.[2]

Materials:

-

trans-Stilbene (54 g, 0.3 mole)

-

Methylene chloride (CH₂Cl₂) (450 ml)

-

40% Peracetic acid in acetic acid (approx. 65 ml, 0.425 mole)

-

Sodium acetate trihydrate (5 g)

-

10% aqueous Sodium carbonate (Na₂CO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Methanol or Hexane for recrystallization

Equipment:

-

1-L three-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

Procedure:

-

Reaction Setup: In a 1-L three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 54 g (0.3 mole) of trans-stilbene in 450 ml of methylene chloride.[2]

-

Initial Cooling: Cool the solution to 20°C using an ice bath. Once the temperature is reached, remove the ice bath.[2]

-

Reagent Addition: Prepare a solution of peracetic acid (0.425 mole) containing 5 g of sodium acetate trihydrate. Add this solution dropwise to the stirred trans-stilbene solution over a period of 15 minutes. The temperature of the reaction may rise to 32-35°C after 1-2 hours before gradually falling.[2]

-

Reaction: Stir the resulting mixture for 15 hours. Ensure the temperature does not exceed 35°C. The progress of the reaction can be monitored by measuring the optical density at 295 mμ to track the disappearance of trans-stilbene.[2]

-

Workup - Quenching and Extraction: Pour the reaction mixture into 500 ml of water. Separate the organic layer. Extract the aqueous phase twice with 150-ml portions of methylene chloride.[2]

-

Workup - Washing: Combine the organic extracts and wash them with two 100-ml portions of 10% aqueous sodium carbonate, followed by two 100-ml portions of water.[2]

-

Drying and Concentration: Dry the organic layer over magnesium sulfate. Distill the methylene chloride, removing the final traces under reduced pressure.[2]

-

Purification: Recrystallize the residual solid from methanol (3 ml/g of product) to yield 41–44 g (70–75%) of trans-stilbene oxide. A second recrystallization from hexane can be performed to achieve a sharper melting point of 68–69°C.[2]

Protocol B: Asymmetric Epoxidation using a Chiral Ketone and Oxone

This protocol is based on a highly enantioselective method using a C₂ symmetric chiral ketone catalyst.[4]

Materials:

-

trans-Stilbene (0.1 mmol)

-

Chiral Ketone Catalyst ((R)-7 in the cited paper) (0.01 mmol, 10 mol%)

-

Oxone (KHSO₅·0.5KHSO₄·0.5K₂SO₄) (0.5 mmol)

-

Sodium bicarbonate (NaHCO₃) (1.55 mmol)

-

Acetonitrile (CH₃CN) (1.5 mL)

-

Aqueous Na₂EDTA solution (4 x 10⁻⁴ M) (1 mL)

-